molecular formula C8H14N4O2 B13632141 Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate

Cat. No.: B13632141
M. Wt: 198.22 g/mol
InChI Key: HASMQRSEOZIKFP-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate typically involves the reaction of 3-amino-1,2,4-triazole with methyl 2,2-dimethyl-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the metabolic processes of pathogens, leading to their death or reduced virulence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dimethylpropanoate group enhances its stability and reactivity compared to simpler triazole derivatives .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 3-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate

InChI

InChI=1S/C8H14N4O2/c1-8(2,6(13)14-3)4-12-5-10-7(9)11-12/h5H,4H2,1-3H3,(H2,9,11)

InChI Key

HASMQRSEOZIKFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=NC(=N1)N)C(=O)OC

Origin of Product

United States

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